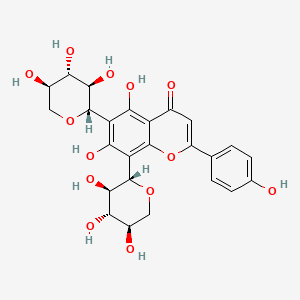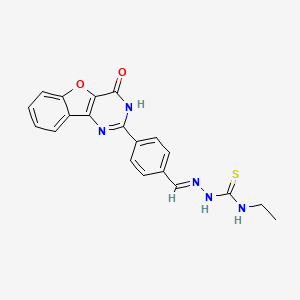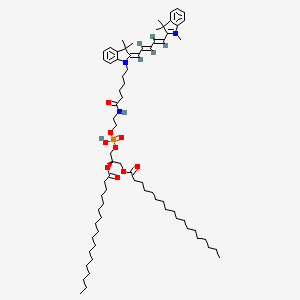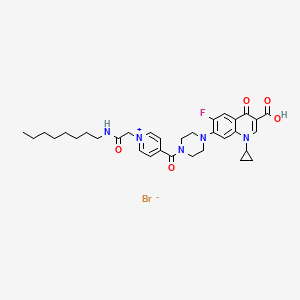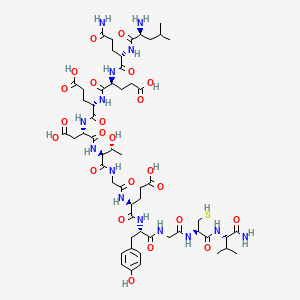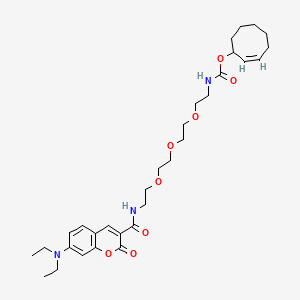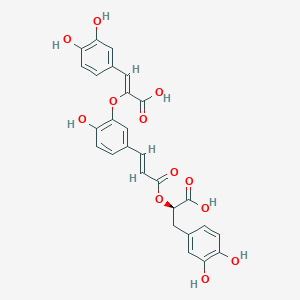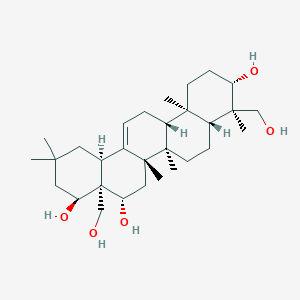![molecular formula C31H32N4O4 B12373168 (3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque est une molécule organique complexe qui possède des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle naphtalène, un cycle pyridine et plusieurs liaisons amides, ce qui en fait un sujet intéressant pour la recherche en chimie organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des dérivés du naphtalène et de la pyridine, suivie de la formation de liaisons amides par des réactions de couplage. Les réactifs couramment utilisés dans ces étapes comprennent des agents de couplage tels que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole) pour faciliter la formation de liaisons amides.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour garantir un rendement et une pureté élevés. L’utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) et la recristallisation serait essentielle pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés oxydés.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure d’aluminium et de lithium (LiAlH4) peuvent convertir les groupes amides en amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, en utilisant des réactifs tels que l’acide nitrique ou les halogènes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure d’aluminium et de lithium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Acide nitrique (HNO3), halogènes (Cl2, Br2)
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
L’Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque : a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères ou les nanomatériaux.
Applications De Recherche Scientifique
(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
Le mécanisme d’action de l’Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes amides du composé peuvent former des liaisons hydrogène avec les protéines, inhibant ou modulant potentiellement leur activité. De plus, les cycles aromatiques peuvent participer à des interactions π-π avec d’autres systèmes aromatiques, influençant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxyphénéthylamine : Une amine aromatique plus simple ayant des applications en synthèse organique.
4,4’-Difluorobenzophénone : Une cétone aromatique utilisée comme précurseur en synthèse de polymère.
Unicité
L’Acide (3S)-3-[[2-[4-[(4-méthylpyridin-2-yl)amino]butanoylamino]acétyl]amino]-3-(4-naphtalèn-1-ylphényl)propanoïque : est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels et systèmes aromatiques. Cette complexité permet une large gamme de modifications chimiques et d’applications, ce qui en fait un composé polyvalent dans la recherche scientifique.
Propriétés
Formule moléculaire |
C31H32N4O4 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C31H32N4O4/c1-21-15-17-33-28(18-21)32-16-5-10-29(36)34-20-30(37)35-27(19-31(38)39)24-13-11-23(12-14-24)26-9-4-7-22-6-2-3-8-25(22)26/h2-4,6-9,11-15,17-18,27H,5,10,16,19-20H2,1H3,(H,32,33)(H,34,36)(H,35,37)(H,38,39)/t27-/m0/s1 |
Clé InChI |
LZXHGKPQGMADDV-MHZLTWQESA-N |
SMILES isomérique |
CC1=CC(=NC=C1)NCCCC(=O)NCC(=O)N[C@@H](CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=NC=C1)NCCCC(=O)NCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


